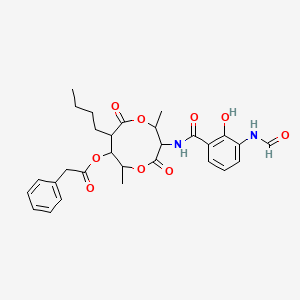
antimycin A9
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Antimycin A9 is a benzamide obtained by formal condensation of the carboxy group of 3-formamido-2-hydroxybenzoic acid with the amino group of 3-amino-8-butyl-2,6-dimethyl-4,9-dioxo-1,5-dioxonan-7-yl phenylacetate. It is a microbial metabolite isolated from Streptomyces. It has a role as a metabolite, an antimicrobial agent and a nematicide. It is a member of phenols, a member of formamides, a member of benzamides and a macrodiolide. It derives from a phenylacetic acid.
Wissenschaftliche Forschungsanwendungen
Antibiotic and Biological Activities
Antimycin A9, isolated from Streptomyces sp. K01-0031, exhibits significant nematocidal and insecticidal activities. It demonstrates potent inhibitory effects on bovine heart NADH oxidase at nanomolar levels, similar to other antimycins (Shiomi et al., 2005).
Impact on Cellular Functions
Studies have shown that antimycin A induces chromosome structural aberrations in CHL cells and polyploidy in CHO cells, suggesting its impact on cellular genetic stability. However, it does not appear to induce DNA damage directly (Ogawa et al., 2006).
Role in Apoptosis
Antimycin A is noted for its ability to induce apoptosis in various cell types, including As4.1 juxtaglomerular cells. This process involves changes in mitochondrial membrane potential, activation of caspases, and cleavage of PARP, highlighting its potential utility in studying apoptosis mechanisms (Park et al., 2007).
Anticancer Potential
Recent research indicates antimycin A's potential as an anticancer agent, notably against oral cancer cells. It selectively induces oxidative stress-mediated apoptosis and DNA damage in cancer cells, distinguishing it from effects on normal cells (Yu et al., 2020).
Biosynthesis and Genetic Engineering
Advances in the biosynthesis of antimycins, including this compound, have been achieved through the reconstitution in Escherichia coli. This facilitates the production and engineering of novel antimycin analogues, expanding their potential applications (Liu et al., 2015).
Effects on Mitochondrial Function
Research shows that antimycin A inhibits mitochondrial electron transport, affecting cell growth and inducing apoptosis in various cell types. This includes increasing reactive oxygen species levels and affecting cell cycle progression (Han et al., 2008).
Eigenschaften
Molekularformel |
C29H34N2O9 |
|---|---|
Molekulargewicht |
554.6 g/mol |
IUPAC-Name |
[8-butyl-3-[(3-formamido-2-hydroxybenzoyl)amino]-2,6-dimethyl-4,9-dioxo-1,5-dioxonan-7-yl] 2-phenylacetate |
InChI |
InChI=1S/C29H34N2O9/c1-4-5-12-21-26(40-23(33)15-19-10-7-6-8-11-19)18(3)39-29(37)24(17(2)38-28(21)36)31-27(35)20-13-9-14-22(25(20)34)30-16-32/h6-11,13-14,16-18,21,24,26,34H,4-5,12,15H2,1-3H3,(H,30,32)(H,31,35) |
InChI-Schlüssel |
NAEDADOYRYAJDM-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCC1C(C(OC(=O)C(C(OC1=O)C)NC(=O)C2=C(C(=CC=C2)NC=O)O)C)OC(=O)CC3=CC=CC=C3 |
Synonyme |
antimycin A(9) antimycin A9 |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


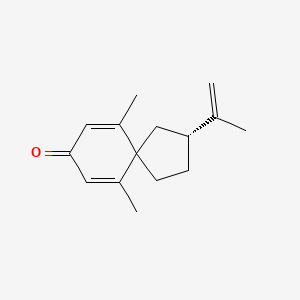
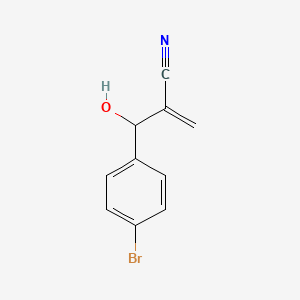
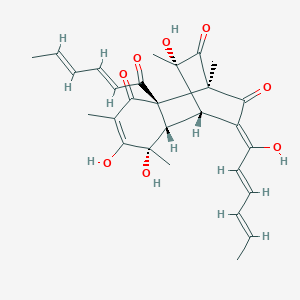
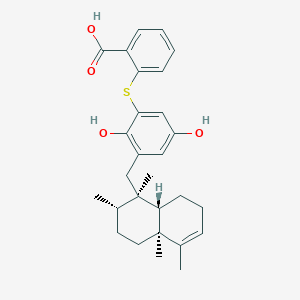

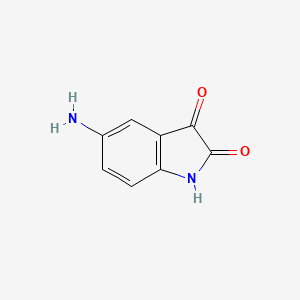

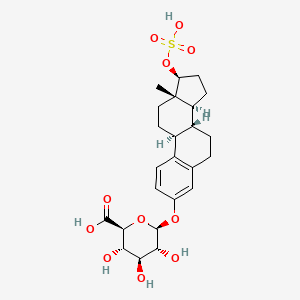
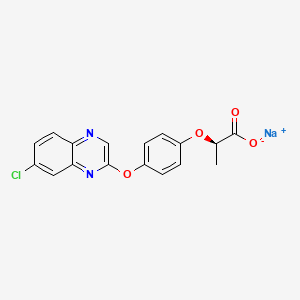
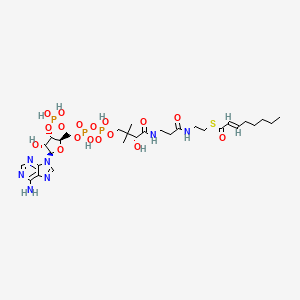

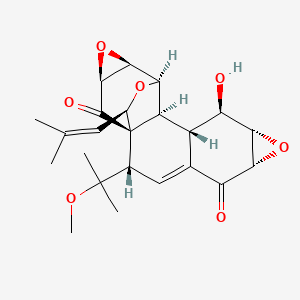

![N,N-Diethyl-3-[4-(benzofuran-2-yl)phenoxy]propylamine](/img/structure/B1251785.png)
